3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is integrated into a benzonitrile framework. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities. The oxadiazole moiety contributes to its reactivity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
This compound can be classified under heterocyclic compounds, specifically as a substituted oxadiazole derivative. Its chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its functional groups: a chloromethyl group attached to the oxadiazole ring and a benzonitrile moiety. The compound is identified by the CAS number 657423-53-5.
The synthesis of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile typically involves two main steps: the formation of the oxadiazole ring and the introduction of the chloromethyl group.
In industrial settings, these synthetic routes may be optimized for large-scale production. Continuous flow reactors are often employed to enhance reaction efficiency and yield. Additionally, there is a growing emphasis on using safer and more environmentally friendly reagents in industrial processes .
The molecular structure of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile can be represented as follows:
The presence of both the chloromethyl and benzonitrile functionalities imparts distinct reactivity patterns and potential for diverse applications in chemical synthesis and biological activity .
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile participates in various chemical reactions:
The mechanism of action for compounds containing the oxadiazole ring often involves interactions with biological targets such as enzymes or receptors. For instance, derivatives of 1,2,4-oxadiazoles have shown promising activity against various cancer cell lines by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
Molecular docking studies suggest that these compounds exhibit strong hydrophobic interactions with target proteins, similar to established drugs like Tamoxifen. This highlights their potential as therapeutic agents in drug discovery .
Relevant data regarding these properties are essential for understanding how this compound behaves under different experimental conditions.
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile has several notable applications:
The 1,2,4-oxadiazole ring—a five-membered heterocycle featuring one oxygen and two nitrogen atoms—serves as a privileged scaffold in medicinal chemistry due to its distinct bioisosteric properties. This ring system functions as a metabolically stable surrogate for ester and amide functionalities, mitigating susceptibility to enzymatic hydrolysis while preserving spatial and electronic characteristics essential for target binding [1] [4]. Its electron-deficient nature (comparable to nitro or cyano groups) enables π-stacking interactions with biological targets, enhancing binding affinity across diverse therapeutic targets [5]. Structural analyses confirm that 1,2,4-oxadiazoles confer improved metabolic stability and membrane permeability, as evidenced by their incorporation into FDA-approved drugs like the antiviral Pleconaril and the dystrophy treatment drug Ataluren [1] [4].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Parameter | Ester/Amide | 1,2,4-Oxadiazole | Biological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Reduced hepatic clearance |
Hydrogen Bond Capacity | 2–4 acceptors | 2–4 acceptors | Maintained target interactions |
Hydrolytic Susceptibility | High | Low | Extended plasma half-life |
Dipole Moment | ~1.5–1.8 D | ~2.5–3.5 D | Enhanced polar interactions with targets |
First synthesized in 1884 by Tiemann and Krüger, 1,2,4-oxadiazoles remained largely unexplored until the mid-20th century [4] [5]. The 1960s marked a turning point with Oxolamine’s approval as a cough suppressant, validating the scaffold’s clinical utility [4]. Subsequent decades witnessed strategic exploitation of the ring’s synthetic versatility and pharmacophore flexibility, leading to derivatives spanning antitussives (Prenoxdiazine), vasodilators (Butalamine), and anxiolytics (Fasiplon) [4] [5]. Natural product isolations—including the cytotoxic marine alkaloids Phidianidines A/B (2011) and glutamate receptor agonist Quisqualic acid—further highlighted the scaffold’s biological relevance [4]. Contemporary drug design leverages advanced synthetic methodologies (microwave-assisted cyclization, transition-metal catalysis) to generate libraries targeting antimicrobial, anticancer, and antiviral pathways [1] [4] [7].
Chloromethyl-functionalized 1,2,4-oxadiazoles represent a strategically engineered subclass wherein the −CH₂Cl group profoundly influences molecular reactivity and drug-likeness. In 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile (CAS: 657423-53-5), the chloromethyl moiety serves as a versatile synthetic handle for nucleophilic displacement, enabling rapid diversification into secondary amines, thioethers, or azido derivatives [3] [8]. Computationally predicted physicochemical parameters for this compound include:
Table 2: Molecular Properties of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₆ClN₃O | - |
Molecular Weight | 219.63 g/mol | Compliant with Lipinski’s Rule of Five |
Rotatable Bonds | 2 | Favors oral bioavailability |
SMILES | N#Cc1cccc(-c2nc(CCl)no2)c1 | Encodes structural features |
Bioavailability Score | 0.85 | High predicted absorption |
The benzonitrile moiety augments these properties by enabling dipole interactions with biological targets and improving crystallinity for formulation [6] [8]. This molecular architecture aligns with chemoinformatic criteria for CNS-active agents and antileishmanial candidates, as demonstrated by recent oxadiazole derivatives exhibiting in vitro activity against Leishmania infantum [7] [10].
Strategic molecular hybridization underpins the design of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile. The synthesis typically involves:
Table 3: Structural Features and Their Functional Roles
Structural Element | Role in Drug Design |
---|---|
1,2,4-Oxadiazole Core | Bioisosteric replacement; metabolic stability; hydrogen bond acceptance |
Chloromethyl (−CH₂Cl) | Site for covalent modification (e.g., alkylation); lipophilicity modulator |
Benzonitrile (C₆H₄CN) | π-Stacking with aromatic residues; dipole-enhanced target binding; crystallinity aid |
Structural Diagram:
Cl │ CH₂ N │╲ ╱│ │ N─O │ ╱ ╲╱ C≡N─C₆H₄─C
This hybrid architecture exemplifies modern fragment-based design, merging the oxadiazole’s resilience with tailored substituents for target engagement. Current research prioritizes such constructs for antimicrobial and anticancer applications due to their balanced physicochemical profiles and synthetic tractability [1] [7] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4